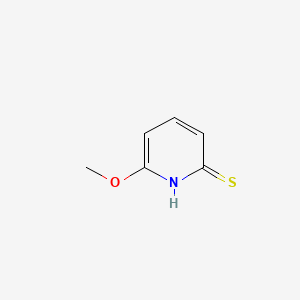

6-Methoxypyridine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAINIYPEVJJGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyridine 2 Thiol Derivatives in Chemical Synthesis and Coordination Chemistry

Pyridine-2-thiol (B7724439) and its derivatives are a fascinating class of organosulfur compounds built upon a pyridine (B92270) ring functionalized with a thiol (-SH) group at the C2 position. A key characteristic of these molecules is their existence in a tautomeric equilibrium between the thiol form and the pyridin-2-thione (or more accurately, thioamide) form. This equilibrium is sensitive to factors such as solvent polarity, concentration, and temperature, which in turn influences the compound's reactivity and coordination behavior. researchgate.net In dilute solutions and nonpolar solvents, the thiol tautomer tends to predominate. researchgate.net

In the realm of chemical synthesis , pyridine-2-thiol derivatives are valuable intermediates. The reactive thiol group can participate in a variety of transformations, including nucleophilic substitutions and the formation of disulfides. evitachem.com For instance, they can be used as leaving groups in glycosylation reactions, demonstrating their utility in the complex assembly of carbohydrates. digitellinc.com Furthermore, they serve as foundational building blocks for constructing more complex heterocyclic systems, such as benzothiazinophenothiazines, through condensation reactions. orientjchem.org

The field of coordination chemistry extensively utilizes pyridine-2-thiol derivatives as versatile ligands. Possessing both a soft sulfur donor and a borderline nitrogen donor atom, they can bind to metal ions in several ways. They can act as monodentate ligands, typically bonding through the sulfur atom, or as bidentate chelating ligands, coordinating through both the sulfur and the pyridine nitrogen. tandfonline.comcnr.it This versatility allows them to form stable complexes with a wide array of transition metals, including palladium(II), platinum(II), copper(I), and rhenium(I). tandfonline.comcnr.itresearchgate.netbanglajol.info The resulting metal complexes are themselves subjects of intense research, with investigations into their structures, electrochemistry, and potential applications in catalysis and materials science. banglajol.infoacs.orgacs.org

Significance of the Methoxy Substituent in Pyridine Thiol Scaffolds

The introduction of a substituent, such as a methoxy (B1213986) group (-OCH3), onto the pyridine (B92270) thiol scaffold can profoundly influence its chemical and physical properties. The methoxy group is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. When placed at the C6 position, its primary effect is electronic modulation of the entire ring system.

This electronic influence has several important consequences:

Reactivity Modification : The electron-donating nature of the methoxy group can increase the electron density on the pyridine ring, affecting the nucleophilicity of the sulfur atom and the basicity of the nitrogen atom. This can alter the kinetics and thermodynamics of its reactions, both in organic transformations and in the formation of coordination complexes.

Tuning of Ligand Properties : In coordination chemistry, modifying the electronic properties of the ligand is a fundamental strategy for tuning the characteristics of the resulting metal complex. An electron-donating group like methoxy can enhance the donor strength of the ligand, which in turn affects the stability, redox potential, and catalytic activity of the metal center.

Influence on Biological Activity : In medicinal chemistry, the pyridine scaffold is recognized as a "privileged structure" found in many therapeutic agents. cnr.it Substituents are crucial for modulating pharmacological activity. Studies on various heterocyclic systems have shown that the presence and position of methoxy groups can be critical for biological efficacy, for example, by enhancing anti-inflammatory or anticancer properties. cnr.it The methoxy group can also impact a molecule's lipophilicity and ability to form hydrogen bonds, which are key parameters for drug design.

Scope and Research Focus on 6 Methoxypyridine 2 Thiol

Direct Synthesis Approaches

Direct synthesis methods focus on the introduction of a thiol or protected thiol group directly onto a pre-existing 6-methoxypyridine core. These approaches are often favored for their atom economy and fewer synthetic steps.

Thiolation Reactions of Halopyridines

A common and effective strategy for the synthesis of aryl thiols involves the displacement of a halide from an aromatic ring with a sulfur nucleophile. In the context of this compound, this typically involves starting with a 2-halo-6-methoxypyridine, such as 2-chloro- or 2-bromo-6-methoxypyridine.

Thiourea serves as an excellent and odorless thiol surrogate for the preparation of heteroaryl thiols from their corresponding halides. The reaction proceeds through the initial formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This method is advantageous due to the stability and low cost of thiourea. researchgate.net

The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the electron-deficient carbon of the halopyridine, displacing the halide. The resulting S-aryl isothiouronium salt is then treated with a base, such as sodium hydroxide, to facilitate hydrolysis and release the free thiol.

Reaction Scheme:

Step 1: Isothiouronium Salt Formation: 2-Halo-6-methoxypyridine reacts with thiourea to form S-(6-methoxypyridin-2-yl)isothiouronium halide.

Step 2: Hydrolysis: The isothiouronium salt is hydrolyzed with a base to yield this compound.

This method has been successfully applied in the synthesis of various pyridine thiols and remains a reliable route for accessing these compounds.

Transition metal catalysis, particularly with copper(I), has emerged as a powerful tool for the formation of carbon-sulfur bonds. alberts.edu.in Copper-catalyzed thiolation of aryl halides offers a mild and efficient alternative to traditional nucleophilic aromatic substitution, which often requires harsh reaction conditions. alberts.edu.in

In a typical procedure, a 2-halo-6-methoxypyridine is reacted with a sulfur source, such as sodium sulfide (B99878) or a thiol, in the presence of a copper(I) catalyst. The use of ligands, such as 1,10-phenanthroline, can often accelerate the reaction and improve yields. alberts.edu.in The mechanism is believed to involve the oxidative addition of the aryl halide to the Cu(I) species, followed by reaction with the sulfur nucleophile and reductive elimination to afford the aryl thiol and regenerate the catalyst. alberts.edu.in

A variety of sulfur sources can be employed in copper-catalyzed thiolations, providing flexibility in the synthesis. For instance, Na2S·9H2O has been used as a sulfur source for the synthesis of aryl thiols from aryl iodides in the presence of a copper catalyst and 1,2-ethanedithiol. researchgate.net

Thiourea-Mediated Thiolation

Synthesis from Sulfone Precursors

An alternative direct approach involves the synthesis from sulfone precursors. For example, 2-pyridyl sulfones can be prepared and subsequently cleaved to generate the corresponding sulfinate salts. rsc.org This method provides a pathway to various substituted pyridine derivatives. The process often involves the photolytic decarboxylation of a Barton ester followed by oxidation to form the 2-pyridyl sulfone. rsc.org The subsequent removal of the pyridine moiety with an alkoxide or thiolate yields the desired alkylsulfinate. rsc.org

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to this compound involve the synthesis of a precursor molecule that is then chemically transformed into the target thiol. These multi-step sequences can be advantageous when direct methods are not feasible or when specific substitution patterns are required.

Conversion of 6-Methoxypyridine-2-sulfinates

Sodium 6-methoxypyridine-2-sulfinate can serve as a key intermediate in the synthesis of the corresponding thiol. This sulfinate can be prepared from the corresponding sulfone by treatment with sodium methoxide (B1231860). rsc.org The resulting sulfinate salt can then be potentially reduced to the thiol, although this specific transformation is less commonly detailed in the literature compared to the oxidation to sulfonamides or other derivatives. The synthesis of sulfinamides from thiols, however, is a well-established process. wiley.com

The generation of sodium pyridine-2-sulfinate can also be achieved through the oxidation of pyridine-2-thiol. rsc.org This suggests a reversible relationship, where the sulfinate could potentially be converted back to the thiol under appropriate reducing conditions.

| Starting Material | Reagent(s) | Product | Reference |

| 2-Halo-6-methoxypyridine | 1. Thiourea 2. Base (e.g., NaOH) | This compound | researchgate.net |

| 2-Halo-6-methoxypyridine | Sulfur source (e.g., Na2S), Cu(I) catalyst | This compound | alberts.edu.inresearchgate.net |

| Pyridyl Sulfone | 1. Barton ester formation & photolysis 2. RuCl3-catalyzed oxidation 3. Cleavage with alkoxide/thiolate | Alkylsulfinate | rsc.org |

| 6-Methoxypyridine-2-sulfone | NaOMe | Sodium 6-methoxypyridine-2-sulfinate | rsc.org |

| Pyridine-2-thiol | NaOH, H2O2 | Sodium pyridine-2-sulfinate | rsc.org |

Derivatization from 6-Methoxypyridine Intermediates (e.g., 2,3-diamino-6-methoxypyridine)

The synthesis of functionalized pyridine thiols often relies on the strategic modification of pre-existing pyridine rings. The compound 2,3-diamino-6-methoxypyridine (B1587572) serves as a key precursor, the synthesis of which has been documented in a multi-step process. This process begins with the nitration of 2,6-dichloropyridine. google.com The resulting 2,6-dichloro-3-nitropyridine (B41883) undergoes ammonolysis to yield 2-amino-6-chloro-3-nitropyridine. google.com Subsequent methoxylation with sodium methoxide displaces the chlorine atom at the 6-position to form 2-amino-6-methoxy-3-nitropyridine. google.com The final step involves the reduction of the nitro group, for instance using stannous chloride dihydrate in concentrated hydrochloric acid, to produce the target intermediate, 2,3-diamino-6-methoxypyridine. google.com

While the direct conversion of 2,3-diamino-6-methoxypyridine to this compound is not extensively detailed, the synthesis of a closely related analog, 3-amino-6-methoxypyridine-2-thiol , highlights the utility of such intermediates. This aminothiol (B82208) has been employed as a building block in the synthesis of more complex heterocyclic systems, such as triazatriphenodithiazines, through condensation reactions with other heterocyclic thiols and quinones. orientjchem.org

A general and established method for converting an aminopyridine to a pyridinethiol involves electrophilic thiocyanation. This reaction introduces a thiocyanate (B1210189) (-SCN) group onto the pyridine ring, typically at a position activated by the amino group. tandfonline.com Subsequent hydrolysis of the thiocyanate group, often under basic conditions using sodium hydroxide, yields the corresponding thiol. tandfonline.com This two-step sequence represents a plausible pathway for transforming an amino-substituted 6-methoxypyridine intermediate into a this compound derivative.

Table 1: Synthesis of 2,3-Diamino-6-methoxypyridine Intermediate

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2,6-Dichloro-3-nitropyridine | google.com |

| 2 | 2,6-Dichloro-3-nitropyridine | Aqueous NH₃, Methanol | 2-Amino-6-chloro-3-nitropyridine | google.com |

| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| 4 | 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, Conc. HCl | 2,3-Diamino-6-methoxypyridine | google.com |

Comparative Analysis of Synthetic Strategies for Pyridine Thiols

Several distinct strategies exist for the synthesis of pyridine thiols (which exist in tautomeric equilibrium with pyridinethiones). These methods differ primarily in their choice of starting material and the nature of the thionating or sulfur-transfer reagent.

From Halopyridines: This is one of the most common approaches, involving the nucleophilic displacement of a halogen atom (typically chlorine or bromine) from the pyridine ring. tandfonline.com The reaction of a 2-halopyridine with thiourea is a widely used two-step method. googleapis.comatamanchemicals.com An intermediate isothiouronium salt is formed, which is then hydrolyzed, usually with a base, to liberate the desired pyridine-2-thiol. atamanchemicals.com Alternatively, other sulfur nucleophiles such as alkali metal hydrosulfides (e.g., KSH) or polysulfides can be employed to displace the halide. tandfonline.comgoogle.com

From Pyridine-N-Oxides: The N-oxide functionality enhances the electrophilicity of the C2 and C6 positions of the pyridine ring, facilitating nucleophilic substitution. A 2-halopyridine N-oxide can be converted to the corresponding 2-pyridinethiol N-oxide by reacting it with thiourea, followed by hydrolysis. atamanchemicals.com This method provides a route to N-oxide derivatives of pyridine thiols.

From Aminopyridines via Thiocyanation: As mentioned previously, this method involves the electrophilic substitution of an aminopyridine with a thiocyanogen (B1223195) source. The resulting aminothiocyanopyridine is then hydrolyzed to the aminopyridinethiol. tandfonline.com This approach is particularly useful for producing aminopyridine thiols, which are valuable synthetic intermediates.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgwiley.com While this powerful method does not produce pyridine thiols, it is a cornerstone for synthesizing the related five-membered aminothiophene heterocycles and is noteworthy for its efficiency and atom economy in building functionalized sulfur-containing rings from simple precursors. researchgate.netarkat-usa.org

Table 2: Comparative Analysis of Synthetic Strategies for Pyridine Thiols

| Strategy | Starting Material | Key Reagents | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| From Halopyridine | 2-Halopyridine (e.g., 2-chloropyridine) | Thiourea; KSH; Na₂Sₓ | Readily available starting materials; reliable and widely used. | May require forcing conditions; potential for side reactions. | tandfonline.comgoogleapis.comgoogle.com |

| From Pyridine-N-Oxide | 2-Halopyridine N-Oxide | Thiourea | Activates the ring for substitution; provides N-oxide products directly. | Requires an extra step to prepare the N-oxide. | atamanchemicals.com |

| From Aminopyridine | Aminopyridine | KSCN/Br₂ (Thiocyanation) then NaOH (Hydrolysis) | Direct route to valuable aminopyridine thiol building blocks. | Multi-step; regioselectivity can be an issue. | tandfonline.com |

| Gewald Reaction | Ketone/Aldehyde + Activated Nitrile | Elemental Sulfur, Base (e.g., Morpholine) | High efficiency; multicomponent (atom economy); builds ring system. | Synthesizes 2-aminothiophenes, not pyridine thiols. | wikipedia.orgwiley.com |

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its reactivity, particularly in reactions with electrophilic species. The deprotonated form, the thiolate anion, is an even stronger nucleophile. nih.gov

Reactions with Electrophiles (e.g., Carbonyl Compounds, Alkyl Halides)

The nucleophilic thiol group readily participates in reactions with a variety of electrophiles. For instance, it can engage in nucleophilic attacks on carbonyl compounds, such as aldehydes and ketones. This reactivity is fundamental in the construction of more complex molecular architectures.

Furthermore, this compound reacts with alkyl halides in nucleophilic substitution reactions. evitachem.com In these reactions, the sulfur atom displaces the halide, leading to the formation of a new carbon-sulfur bond and yielding thioether derivatives.

A summary of representative reactions is provided in the table below.

| Electrophile Type | Reaction Description | Product Type |

| Carbonyl Compounds | Nucleophilic attack on the carbonyl carbon. | Thioacetal/Thioketal precursors |

| Alkyl Halides | Nucleophilic substitution of the halide. | Thioethers |

Formation of C-S Bonds

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and this compound serves as a valuable reagent in this context. The nucleophilic character of the thiol group facilitates its participation in various C-S bond-forming reactions. These reactions are often catalyzed by transition metals, such as palladium or copper, which facilitate the coupling of the thiol with aryl or vinyl halides. acsgcipr.org This process, known as cross-coupling, is a powerful tool for constructing complex molecules containing thioether linkages. acsgcipr.org For instance, photoinduced, copper-catalyzed cross-coupling reactions with aryl halides can proceed under mild conditions. acsgcipr.org

Oxidative Transformations

The sulfur atom in this compound is susceptible to oxidation, leading to a range of products with higher oxidation states of sulfur. evitachem.com The specific outcome of the oxidation depends on the nature and strength of the oxidizing agent employed. organic-chemistry.org

Formation of Disulfide Linkages

Mild oxidation of this compound can lead to the formation of a disulfide bond (S-S). chemeurope.com This reaction involves the coupling of two thiol molecules, typically through the action of an oxidizing agent like hydrogen peroxide or even atmospheric oxygen, sometimes catalyzed by metal ions. chemeurope.comorganic-chemistry.org The resulting symmetrical disulfide is a common transformation for thiols. organic-chemistry.org Thiol-disulfide interchange reactions are also a key method for forming disulfide bonds. csic.es

Oxidation to Sulfinates and Sulfones

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. The use of controlled amounts of an oxidant like hydrogen peroxide can yield the corresponding sulfinate. rsc.org For example, a general procedure for the oxidation of pyridyl thiols to sodium sulfinate salts involves using hydrogen peroxide in a mixture of water and ethanol (B145695) with sodium hydroxide. rsc.org

Further oxidation, often with stronger oxidizing agents like potassium permanganate (B83412) or peroxy acids, leads to the formation of the corresponding sulfone. organic-chemistry.orgjchemrev.com The synthesis of sulfones from sulfides is a well-established transformation in organic chemistry. organic-chemistry.org

The table below summarizes the oxidation products of this compound.

| Oxidizing Agent | Product | Sulfur Oxidation State |

| Mild Oxidants (e.g., I2, air) | Disulfide | -1 |

| Controlled H2O2 | Sulfinate | +2 |

| Strong Oxidants (e.g., KMnO4) | Sulfone | +4 |

Tautomerism and Isomeric Equilibria

This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (6-methoxy-1H-pyridine-2-thione). This equilibrium is a dynamic process involving the migration of a proton between the sulfur and nitrogen atoms of the pyridine ring. rsc.org

In many heterocyclic systems containing a thiol group adjacent to a ring nitrogen, the thione tautomer is the predominant form in the solid state and in solution. scispace.com Spectroscopic studies, including UV/Vis and NMR, are instrumental in investigating this equilibrium. researchgate.net For related compounds like 2-mercaptopyridine, the thione form is significantly more stable than the thiol form. rsc.org The position of the equilibrium can be influenced by factors such as the solvent's polarity and temperature. researchgate.net

Thione-Thiol Tautomerism in Solution and Solid State

The tautomeric equilibrium between the thione and thiol forms of pyridinethiones is significantly influenced by the surrounding environment, including the solvent and the physical state of the compound. researchgate.net Generally, the thione form is considered the more predominant and stable tautomer for pyridinethione monomers. ubc.ca

In the solid state, X-ray diffraction studies have confirmed that pyridinethiones often exist as hydrogen-bonded dimers of the thione form. researchgate.net Spectroscopic methods such as infrared (IR) spectroscopy further support the prevalence of the thione structure in the solid phase, as evidenced by a strong C=S stretching vibration. ubc.ca

The situation in solution is more complex and highly dependent on the solvent's properties. cdnsciencepub.com In polar solvents, the equilibrium tends to shift towards the more polar thione form. ubc.cacdnsciencepub.com Conversely, in nonpolar solvents, the thiol form can become more dominant. cdnsciencepub.com Spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) are instrumental in studying this equilibrium in solution. ubc.cacdnsciencepub.com For instance, changes in the absorption spectra of mercaptopyridines in different solvents provide evidence for the shifting tautomeric equilibrium. cdnsciencepub.com It has been observed that in aqueous and alcoholic solutions, some pyridinethiones can convert to the thiol tautomer over time. ubc.ca

Computational studies, employing methods like ab initio and Density Functional Theory (DFT), have been crucial in elucidating the geometries, energies, and spectroscopic properties of the different tautomers. ubc.ca These theoretical calculations often align with experimental findings, confirming the dominance of the thione form for monomeric pyridinethiones. ubc.ca

Interactive Data Table: Tautomeric Preference of Pyridinethiones

| Tautomeric Form | Solid State | Polar Solvents | Nonpolar Solvents |

| Thione | Predominant (often as H-bonded dimers) researchgate.netubc.ca | Favored ubc.cacdnsciencepub.com | Less favored cdnsciencepub.com |

| Thiol | Less common ubc.ca | Less favored ubc.cacdnsciencepub.com | Can be predominant cdnsciencepub.com |

Influence of Substituents on Tautomeric Preferences

The nature and position of substituents on the pyridine ring can exert a significant electronic influence on the thione-thiol tautomeric equilibrium. While specific studies focusing solely on this compound are not extensively detailed in the provided results, general principles regarding substituent effects on analogous pyridone and pyridinethione systems can be inferred.

For the related 2-hydroxypyridine/2-pyridone equilibrium, it has been shown that electron-withdrawing substituents tend to favor the lactim (hydroxy) form. researchgate.net The effect of these substituents on the equilibrium can be quantified and correlated using Hammett plots. researchgate.net The position of the substituent is also critical; for instance, in 4-pyridone systems, 2-position substituents have a more pronounced effect on the acidity of the NH group compared to the OH group. chimia.ch

In the context of pyridinethiones, computational studies on substituted pyrazoles, which also exhibit annular tautomerism, have shown that the electronic nature of substituents on the ring significantly impacts the stability of the tautomers. mdpi.com For example, electron-donating groups can stabilize one tautomeric form over another. mdpi.com While direct experimental data on the influence of the 6-methoxy group on the tautomerism of 2-pyridinethiol is not explicitly provided, it is reasonable to hypothesize that as an electron-donating group, it would influence the electron distribution in the ring and thereby affect the relative stabilities of the thione and thiol forms.

Further research, including detailed spectroscopic and computational analysis of this compound and its derivatives, would be necessary to precisely quantify the electronic effect of the methoxy group on the thione-thiol equilibrium.

Interactive Data Table: Predicted Influence of Substituent Type on Pyridinethione Tautomerism

| Substituent Type at Position 6 | Predicted Effect on Equilibrium | Favored Tautomer (Hypothesized) |

| Electron-Donating (e.g., -OCH₃) | Increases electron density in the ring | May shift equilibrium (specific direction requires further study) |

| Electron-Withdrawing | Decreases electron density in the ring | May favor the thiol form (by analogy to hydroxypyridines) researchgate.net |

Coordination Chemistry of 6 Methoxypyridine 2 Thiolate Ligands

Ligand Design and Coordination Modes

The coordination behavior of 6-methoxypyridine-2-thiolate is primarily dictated by the presence of two potential donor atoms: the pyridine (B92270) nitrogen and the thiolate sulfur. This allows for flexible coordination to one or more metal centers.

The most common coordination mode for 6-methoxypyridine-2-thiolate is as a bidentate N,S-chelating ligand, where both the pyridine nitrogen and the thiolate sulfur bind to the same metal center, forming a stable five-membered ring. mdpi.com This mode of coordination is observed in a variety of transition metal complexes. For instance, in molybdenum and tungsten complexes, two 6-methylpyridine-2-thiolate ligands coordinate to the metal center in an N,S-bidentate fashion. researchgate.netuni-graz.at This chelation stabilizes the metal center and influences the reactivity of other coordinated ligands, such as alkynes. researchgate.nettuwien.atacs.org

In palladium(II) and platinum(II) complexes, the 6-methoxypyridine-2-thiolate ligand also typically exhibits N,S-bidentate coordination. researchgate.net The square-planar geometry favored by these d⁸ metal ions is well-suited for chelation by two such ligands.

Beyond simple chelation, 6-methoxypyridine-2-thiolate can act as a bridging ligand, connecting two or more metal centers. wikipedia.org This is particularly prevalent in the formation of polynuclear clusters. A notable example is the μ₃-bridging mode, where the ligand bridges three metal ions. nih.gov In this arrangement, the sulfur atom typically bridges two metal centers, while the nitrogen atom coordinates to a third. nih.gov

This bridging capability is crucial in the formation of copper clusters. nih.gov For example, in hexanuclear copper(I) clusters with the formula [Cu₆S₆], the 6-methoxypyridine-2-thiolate ligands can adopt a μ₃-bridging mode, contributing to the stability and unique photophysical properties of the cluster. nih.gov The progression of copper atoms bridged by the sulfur atoms results in the formation of two staggered Cu₃S₃ rings, creating a distorted octahedral Cu₆S₆ core. nih.gov

N,S-Bidentate Chelation

Complexation with Transition Metals

The versatile coordination chemistry of 6-methoxypyridine-2-thiolate allows for the synthesis of a wide array of complexes with various transition metals, each exhibiting unique structural and reactive properties.

The 6-methoxypyridine-2-thiolate ligand has been instrumental in the development of molybdenum and tungsten complexes that serve as models for the active sites of certain metalloenzymes. acs.orgnih.govresearchgate.net In these complexes, the metal center is typically coordinated by two N,S-bidentate 6-methoxypyridine-2-thiolate ligands. researchgate.netuni-graz.at The resulting [M(6-MePyS)₂] fragment provides a stable platform for studying the coordination and activation of small molecules, such as acetylene (B1199291). acs.orgnih.govacs.org

Research has shown that tungsten complexes of the type [W(CO)(C₂H₂)(6-MePyS)₂] and [WO(C₂H₂)(6-MePyS)₂] can be synthesized and their reactivity towards nucleophiles investigated. acs.org Similarly, molybdenum(II) and molybdenum(IV) alkyne adducts with two 6-methylpyridine-2-thiolate ligands have been prepared. researchgate.nettuwien.atacs.org The electronic and steric properties of the pyridinethiolate ligand can be tuned by introducing substituents on the pyridine ring, which in turn influences the reactivity of the metal complexes. acs.org

Table 1: Selected Molybdenum and Tungsten Complexes with 6-Methoxypyridine-2-thiolate Ligands

| Complex | Metal | Oxidation State | Key Features | Reference |

|---|---|---|---|---|

| [W(CO)(C₂H₂)(6-MePyS)₂] | Tungsten | +2 | Model for acetylene hydratase, shows reactivity at the metal center. | acs.org |

| [WO(C₂H₂)(6-MePyS)₂] | Tungsten | +4 | Investigated for acetylene activation. | acs.org |

| [Mo(CO)(HC₂Ph)(6-MePyS)₂] | Molybdenum | +2 | Shows reactivity towards nucleophilic attack on the coordinated alkyne. | researchgate.net |

| [MoO(C₂H₂)(6-MePyS)₂] | Molybdenum | +4 | Can be synthesized by oxidation of the Mo(II) analogue. | tuwien.atacs.org |

The interaction of 6-methoxypyridine-2-thiolate with copper(I) ions leads to the formation of polynuclear clusters, often with interesting photophysical properties. nih.gov The bridging capability of the ligand is key to assembling these cluster architectures. A notable example is a hexanuclear copper(I) cluster, [Cu₆(6-MePyS)₆], which exhibits a cluster-centered emission at room temperature. nih.gov

In these clusters, the 6-methoxypyridine-2-thiolate ligand can adopt a μ₃-bridging mode, where each ligand connects three copper(I) ions. nih.gov This results in a distorted octahedral Cu₆S₆ core. nih.gov The specific nature of the pyridinethiolate ligand, including substituents, can influence the structure and luminescence of the resulting copper cluster. nih.gov

Table 2: Copper Cluster with a 6-Methylpyridine-2-thiolate Analogue

| Complex | Core Structure | Ligand Bridging Mode | Key Property | Reference |

|---|

Palladium(II) and platinum(II) form a variety of complexes with pyridinethiolate ligands, including 6-methoxypyridine-2-thiolate. These complexes typically feature the metal in a square-planar coordination environment. The 6-methoxypyridine-2-thiolate ligand usually acts as an N,S-bidentate chelate. researchgate.net

Dinuclear platinum(II) and platinum(III) complexes with pyridine-2-thiol (B7724439) and its 4-methyl analogue have been synthesized, where two platinum atoms are bridged by four pyridinethiolate ligands. acs.org While specific examples focusing solely on 6-methoxypyridine-2-thiolate are less common in the provided context, the general principles of pyridinethiolate coordination to palladium and platinum suggest that similar structures could be formed. The reactivity of these complexes is of interest, for example, in catalytic applications and as precursors to materials with specific electronic properties.

Cobalt, Nickel, Zinc, Cadmium, Mercury, Bismuth, and Tin Complexes

The coordination chemistry of pyridine-2-thiolate (B1254107) derivatives with a range of d-block and p-block metals has been a subject of significant interest. While specific studies on 6-methoxypyridine-2-thiolate are limited, extensive research on the closely related analogue, 2-methyl-6-pyridine thiol (2MePy6SH), provides substantial insight into the expected behavior. cdnsciencepub.com

Complexes of cobalt(II) with 2-methyl-6-pyridine thiol readily form in ethanolic media, typically yielding compounds with the general formula CoL₂X₂, where L is the thiol ligand and X is a halide (Cl, Br). cdnsciencepub.com These complexes are characterized as tetrahedral, a geometry supported by magnetic and spectroscopic data. cdnsciencepub.com

Nickel(II) complexes with the formula NiL₂X₂ are also readily synthesized. cdnsciencepub.com Unlike their cobalt counterparts, these complexes are typically square planar and diamagnetic. cdnsciencepub.com

For zinc(II) , complexes with the general stoichiometry ZnL₂X₂ are formed. cdnsciencepub.com Spectroscopic evidence points towards a tetrahedral coordination environment around the zinc ion. cdnsciencepub.com In related research, mononuclear zinc complexes with 6-methoxypyridine-2-carbaldehyde, a structurally similar ligand, have been synthesized and characterized, revealing a tetrahedral ZnNS₂O coordination environment. acs.org

Cadmium(II) forms analogous tetrahedral complexes. cdnsciencepub.com The coordination chemistry of cadmium with thiolate ligands is extensive, often resulting in tetrahedral or distorted tetrahedral geometries, as seen in various pyridine-2-thiolate and tris(2-mercaptoimidazolyl)hydroborato cadmium thiolate systems. researchgate.netnih.gov

Mercury(II) has a high affinity for sulfur donor ligands, forming stable complexes. researchgate.netsrce.hrresearchgate.net With pyridine thiols, mercury(II) halides typically form complexes of the type HgL₂X₂, which feature a tetrahedrally coordinated mercury atom with bonding occurring through the sulfur atom. cdnsciencepub.comresearchgate.net X-ray diffraction studies on related mercury thiourea (B124793) complexes confirm a distorted tetrahedral geometry around the mercury center. researchgate.net

Bismuth(III) , a heavy p-block element, forms complexes with pyridine-2-thiolate ligands. cdnsciencepub.com Studies on related bismuth(III) aryl thiolates with pyridine-based ligands reveal that five- and four-coordinate complexes are common, adopting square-based pyramidal and disphenoidal geometries, respectively. rsc.org The potential for bismuth coordination complexes to act as visible-light absorbers is an area of active research, with properties influenced by both the organic ligand and the halide ancillary ligands. nih.gov

Tin(IV) has been shown to form complexes with 2-methyl-6-pyridine thiol. cdnsciencepub.com Further research into pyridine-2-thiolate (PyS) has led to the synthesis of novel heterometallic complexes with palladium, such as those derived from Sn(PyS)₂X₂ (X = Cl, PyS, Ph), which feature direct Pd-Sn bonds. rsc.org

Rhenium Complexes

The chemistry of rhenium with pyridine-2-thiolate ligands is rich, spanning multiple oxidation states and coordination environments. The 6-methylpyridine-2-thiolate (MepyS) analogue has been used to synthesize dinuclear rhenium carbonyl complexes. For instance, the reaction of [Re₂(CO)₁₀] with 6-methylpyridine-2-thiol (B7775975) yields [Re₂(µ-MepyS)₂(CO)₆]. researchgate.net

Rhenium(V) oxo complexes have also been prepared using pyridine-2-thiol ligands. The reaction of [ReO{κ³-B(pz)₄}(OMe)₂] with pyridine-2-thiol can lead to complexes where the thiolate ligand coordinates in either a monodentate (κ¹) or bidentate (κ²) fashion, depending on the reaction conditions. rsc.org This demonstrates the ligand's flexibility in accommodating the electronic and steric requirements of the high-valent metal center. The resulting complexes, such as [ReO{κ²-B(pz)₄}(κ²-Spy*)(OMe)] and [ReO{κ³-B(pz)₄}(κ¹-2-SC₅H₄N)₂], have been characterized spectroscopically and by X-ray diffraction. rsc.org The development of rhenium complexes is also driven by their potential applications, including their use as anticancer agents, where their photophysical properties can be exploited. mdpi.comnih.gov

Structural Elucidation and Stereochemistry of Metal Complexes

Single-Crystal X-ray Diffraction Studies

While crystal structures for complexes of 6-methoxypyridine-2-thiolate are not widely reported, extensive crystallographic data exists for complexes of its analogues, such as 6-methylpyridine-2-thiolate (6-MePyS). For example, tungsten acetylene complexes stabilized by 6-MePyS have been thoroughly characterized. acs.orgnih.gov In the complex [W(CO)(C₂H₂)(6-MePyS)₂], the tungsten center adopts a distorted octahedral geometry where the two 6-MePyS ligands coordinate in a bidentate fashion through the nitrogen and sulfur atoms. nih.govresearchgate.net The arrangement of the ligands can lead to isomers, such as S,S-cis or S,S-trans configurations, which are influenced by steric factors. acs.orgnih.gov

Similarly, the crystal structure of a rhenium(V) oxo complex, [ReO{κ²-B(pz)₄}(κ²-2-SC₅H₃NSiMe₃-3)(OMe)], shows the pyridine-thiolate ligand chelating to the metal center, confirming the N,S-bidentate coordination mode. rsc.org Mercury(II) complexes, such as diiodobis(1-(6-methylpyridine-2-yl)thiourea-kS)mercury(II), have been shown to have a distorted tetrahedral geometry with the ligand coordinating through the sulfur atom. researchgate.net

The following table presents representative structural data from complexes containing the related 6-methylpyridine-2-thiolate ligand or similar structures to illustrate the typical coordination parameters.

| Complex | Metal-S (Å) | Metal-N (Å) | S-Metal-N Angle (°) | Coordination Geometry | Ref |

| [W(CO)(C₂H₂)(6-MePyS)₂] | 2.50-2.52 | 2.25-2.26 | ~65 | Distorted Octahedral | nih.gov |

| [ReO{...}(κ²-Spy*)] | 2.457(3) | 2.219(8) | 67.2(2) | Distorted Octahedral | rsc.org |

| [HgI₂(1-(6-MePy-2-yl)thiourea)₂] | 2.569(2) | - | - | Distorted Tetrahedral | researchgate.net |

Vibrational and Electronic Spectroscopy of Metal-Ligand Interactions

Vibrational and electronic spectroscopy are powerful tools for probing the interaction between a metal ion and its ligands.

Vibrational Spectroscopy: In the infrared (IR) spectra of pyridine-2-thiolate complexes, the key diagnostic bands are those associated with the pyridine ring and the C-S group. Upon coordination to a metal via the sulfur atom, the ν(C=S) stretching vibration typically shifts to a lower frequency compared to the free ligand, indicating a weakening of the C=S bond. cdnsciencepub.com Conversely, C-N stretching vibrations may shift to higher frequencies. nih.gov In far-infrared spectra, new bands corresponding to metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) vibrations appear, providing direct evidence of coordination. For instance, in complexes of 2-methyl-6-pyridine thiol, M-S stretching frequencies are observed in the 250-400 cm⁻¹ range. cdnsciencepub.com For metal carbonyl complexes, such as those of rhenium and tungsten, the ν(CO) stretching frequencies are sensitive to the electronic environment of the metal center. Electron-donating ligands lead to lower ν(CO) frequencies due to increased back-donation from the metal to the CO π* orbitals. nih.gov

Electronic Spectroscopy: The electronic spectra of these complexes in the visible and ultraviolet regions are characterized by both d-d transitions (for transition metals) and charge-transfer bands. For cobalt(II) complexes of 2-methyl-6-pyridine thiol, bands observed in the visible and near-infrared regions are characteristic of a tetrahedral Co(II) center. cdnsciencepub.com Nickel(II) complexes with this ligand show spectra consistent with a square planar geometry. cdnsciencepub.com A prominent feature in the spectra of these thiolato complexes is the presence of intense sulfur-to-metal charge transfer (SMCT) bands. cdnsciencepub.com The energy of these bands can be used to estimate the optical electronegativity of the ligand, which for pyridine thiols is approximately 2.4. cdnsciencepub.com

Magnetic Properties of Paramagnetic Complexes

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a complex, which in turn helps to determine the oxidation state and coordination geometry of the central metal ion.

Complexes of cobalt(II) with 2-methyl-6-pyridine thiol of the type CoL₂X₂ exhibit magnetic moments in the range of 4.3–4.95 Bohr magnetons (B.M.). cdnsciencepub.com This range is characteristic of high-spin Co(II) (d⁷) in a tetrahedral environment, which typically has three unpaired electrons. cdnsciencepub.com

In contrast, nickel(II) complexes (NiL₂X₂) are reported to be diamagnetic (magnetic moment ≈ 0 B.M.). cdnsciencepub.com This is indicative of a low-spin d⁸ configuration, which strongly supports a square planar geometry for the Ni(II) ion. cdnsciencepub.com Had the complex been tetrahedral, it would have been paramagnetic with two unpaired electrons and a magnetic moment of around 3.2 B.M.

Zinc(II), cadmium(II), mercury(II), bismuth(III), and tin(IV) complexes are expected to be diamagnetic as they are d¹⁰ or p⁰ ions with no unpaired d-electrons.

| Metal Ion | Ligand | Complex Formula | Magnetic Moment (B.M.) | Inferred Geometry | Ref |

| Co(II) | 2-MePy6SH | CoL₂X₂ | 4.3 - 4.95 | Tetrahedral | cdnsciencepub.com |

| Ni(II) | 2-MePy6SH | NiL₂X₂ | Diamagnetic | Square Planar | cdnsciencepub.com |

Electronic and Photophysical Properties of Coordination Compounds

The electronic properties of coordination compounds dictate their color, redox behavior, and photophysical characteristics. The 6-methoxypyridine-2-thiolate ligand, with its combination of a π-conjugated pyridine ring, an electron-donating methoxy (B1213986) group, and a soft sulfur donor, is expected to form complexes with interesting electronic features.

The electronic spectra of its analogues are dominated by intense ligand-to-metal charge transfer (LMCT) bands, specifically SMCT (sulfur-to-metal) transitions. cdnsciencepub.com These transitions involve the promotion of an electron from a sulfur-based orbital to a metal-based d-orbital. The presence of the electron-donating methoxy group in the 6-position is anticipated to raise the energy of the ligand's molecular orbitals, potentially lowering the energy of these LMCT bands compared to the unsubstituted pyridine-2-thiolate.

While the specific photophysical properties (e.g., luminescence, phosphorescence) of 6-methoxypyridine-2-thiolate complexes are not well-documented, related systems offer insights into their potential. Rhenium(I) tricarbonyl complexes with diimine ligands are well-known for their luminescence, which arises from metal-to-ligand charge transfer (MLCT) excited states. mdpi.com The incorporation of a thiolate ligand could influence these properties, potentially quenching luminescence or shifting emission wavelengths. Bismuth(III) halide complexes with phenanthroline-based thio-ligands have been investigated as visible-light absorbers, where the ground-state properties are strongly influenced by the inorganic components (halides) and the excited state is centered on the organic ligand. nih.gov Studies on other 2-methoxypyridine (B126380) derivatives have demonstrated that this core structure can be incorporated into molecules with significant liquid crystalline and photophysical properties. researchgate.net This suggests that coordination complexes of 6-methoxypyridine-2-thiolate may possess tunable electronic and photophysical characteristics, making them promising candidates for further investigation in materials science and optoelectronics.

Ligand-to-Metal Charge Transfer Bands

The coordination of 6-methoxypyridine-2-thiolate to metal centers gives rise to characteristic ligand-to-metal charge transfer (LMCT) bands in the electronic spectra of the resulting complexes. These transitions involve the movement of electron density from molecular orbitals that are primarily ligand in character to those that are predominantly metal in character. wikipedia.orglibretexts.org The energy and intensity of these bands are influenced by the nature of the metal ion, its oxidation state, and the specific coordination environment.

In complexes of 6-methoxypyridine-2-thiolate, the sulfur and nitrogen atoms of the ligand are the primary sites for coordination. The electronic transitions originating from the sulfur atom are particularly significant. The complexes often display intense sulfur-to-metal charge transfer spectra. cdnsciencepub.com From these spectra, the optical electronegativities of thiol ligands have been determined to be approximately 2.4. cdnsciencepub.com

The position of the LMCT bands can be influenced by substituents on the pyridine ring. For instance, in a series of dioxidomolybdenum(VI) complexes with different pyridine-2-thiolate ligands, the electronic properties of the ligand were found to affect the catalytic activity. nih.gov Computational studies on these complexes revealed that an electron-deficient ligand system leads to lower activation energy barriers for oxygen atom transfer reactions. nih.gov This suggests a correlation between the electronic structure, as probed by LMCT bands, and the reactivity of the complex.

The table below summarizes the key aspects of LMCT bands in metal complexes containing pyridine-thiolate type ligands.

| Feature | Description | Reference |

| Origin | Transfer of electron density from ligand-based molecular orbitals to metal-based molecular orbitals. | wikipedia.orglibretexts.org |

| Key Donor Atom | The sulfur atom of the thiolate group is a primary contributor to the LMCT transitions. | cdnsciencepub.com |

| Intensity | LMCT bands are typically intense, with molar absorptivities often around 50,000 L mol⁻¹ cm⁻¹. | wikipedia.org |

| Influencing Factors | The metal ion, its oxidation state, and ligand substituents all affect the energy of the LMCT bands. | nih.gov |

| Reactivity Correlation | The electronic properties reflected in the LMCT bands can correlate with the catalytic reactivity of the complex. | nih.gov |

Luminescence and Emission Characteristics of Metal Clusters

Copper(I) clusters, in particular, have been a focus of research due to their potential applications in optoelectronics and as luminescent materials. For example, a hexanuclear copper(I) cluster, [Cu₆S₆], with 6-methylpyridine-2-thiolate ligands displays a cluster-centered emission band around 690 nm at room temperature. nih.gov However, at low temperatures (5 K), high-energy charge-transfer bands become dominant, with an emission maximum at 480 nm. nih.gov This temperature-dependent luminescence highlights the complex nature of the excited states in these clusters.

The emission properties can be tuned by modifying the ligand structure. For instance, introducing a nitro group to the pyridine ring, as in the 5-nitropyridine-2-thiolate ligand, can lead to near-infrared (NIR) emission in copper clusters. nih.gov A novel Cu₆S₆ cluster with this ligand exhibits a broad emission band peaking at 765 nm at room temperature, which red-shifts to 815 nm at 77 K. nih.gov This behavior is attributed to a complex interplay of triplet excited states. nih.gov

Zinc(II) and other d¹⁰ metal complexes with pyridinethiolate ligands also show notable luminescent properties. researchgate.netrsc.org The luminescence in these complexes can arise from ligand-centered transitions, sometimes with a halide-to-ligand charge transfer contribution. rsc.org The quantum yield of luminescence can be significantly influenced by the metal ion, with zinc(II) complexes often showing higher quantum yields than their cadmium(II) counterparts. rsc.org

The table below presents selected data on the emission characteristics of metal clusters with pyridinethiolate ligands.

| Metal Cluster System | Ligand | Emission Maximum (λ_em) | Conditions | Quantum Yield (Φ) | Reference |

| Cu₆S₆ | 6-methylpyridine-2-thiolate | 690 nm | Room Temperature | Not Reported | nih.gov |

| Cu₆S₆ | 6-methylpyridine-2-thiolate | 480 nm | 5 K | Not Reported | nih.gov |

| Cu₆S₆ | 5-nitropyridine-2-thiolate | 765 nm | Room Temperature | Not Reported | nih.gov |

| Cu₆S₆ | 5-nitropyridine-2-thiolate | 815 nm | 77 K | Not Reported | nih.gov |

| Dinuclear Pt(II) | pyridine-2-thiolate | Intense Red Emission | Solid State & Solution | Not Reported | researchgate.net |

| Mononuclear Cu(I) | 4,4'-dimethoxy-2,2'-bipyridine & PPh₃ | 668 nm | Solid (from ACN) | 0.18 | escholarship.org |

| Mononuclear Cu(I) | 4,4'-dimethoxy-2,2'-bipyridine & PPh₃ | 705 nm | Solid (original) | Not Emissive in Solution | escholarship.org |

These findings underscore the rich photophysical behavior of metal clusters with 6-methoxypyridine-2-thiolate and its derivatives, driven by a combination of ligand-to-metal charge transfer, metal-centered, and ligand-centered excited states.

Applications in Advanced Organic Synthesis and Catalysis

Role as Ligands in Metal-Catalyzed Reactions

The unique electronic and steric properties of 6-Methoxypyridine-2-thiol, arising from the interplay between the methoxy (B1213986), thiol, and pyridine (B92270) nitrogen functionalities, make it an effective ligand for a variety of metal centers. This has led to its application in several important catalytic transformations.

The formation of carbon-sulfur (C-S) bonds is a critical transformation in the synthesis of numerous biologically active compounds and functional materials. frontiersin.orgrsc.org While traditional methods often rely on transition-metal-catalyzed cross-coupling of aryl halides with thiols, these approaches can be hampered by catalyst poisoning by the thiol. frontiersin.org Recent advancements have explored alternative strategies, including the use of pyridine-2-sulfinates, derived from the corresponding thiols, as effective coupling partners.

Research has demonstrated that pyridine-2-sulfinates can be prepared from the corresponding thiols, such as this compound, through oxidation. rsc.org These sulfinate derivatives then serve as potent nucleophiles in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides, providing a robust method for the formation of biaryl and heteroaryl-aryl linkages. rsc.org This approach circumvents the challenges associated with the direct use of thiols and expands the scope of C-S bond-forming methodologies.

Catalytic hydrogenation and dehydrogenation are fundamental processes in organic synthesis, enabling the selective reduction and oxidation of a wide range of functional groups. rsc.orgmdpi.com While thiols are often considered catalyst poisons, recent studies have shown that under specific conditions, they can act as crucial ligands or even co-catalysts in these transformations. acs.orgnih.gov

Ruthenium pincer complexes have been identified as highly effective catalysts for both the dehydrogenative coupling of alcohols and thiols to form thioesters and the reverse hydrogenation of thioesters to alcohols and thiols. acs.orgescholarship.org In these systems, the thiol can coordinate to the metal center, influencing the catalytic cycle and selectivity. acs.org The strong affinity of sulfur for ruthenium plays a key role, directing the reaction pathway towards thioester formation over competing esterification. acs.org While direct studies specifically employing this compound in these exact systems are not prevalent, the principles established with other thiols highlight the potential for its application in controlling the selectivity of hydrogenation and dehydrogenation reactions. acs.orgnih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product | Key Feature |

| Ruthenium Pincer Complex | Alcohol | Thiol | Thioester | Highly selective for thioester formation over ester formation. acs.org |

| Ruthenium Pincer Complex | Thioester | H₂ | Alcohol and Thiol | Efficient hydrogenation under mild conditions. escholarship.org |

| Ruthenium Pincer Complex | Internal Alkyne | H₂ (with thiol additive) | Z-Alkene | Thiol acts as a reversible inhibitor to control stereoselectivity. nih.gov |

| Ruthenium Pincer Complex | Internal Alkyne | H₂ (without thiol) | E-Alkene | trans-selective semihydrogenation. nih.gov |

The catalytic hydration of alkynes represents an atom-economical method for the synthesis of valuable carbonyl compounds. researchgate.netd-nb.info Gold(I) catalysts have proven particularly effective in activating alkynes towards nucleophilic attack by water. nih.govacs.org While the direct role of this compound as a ligand in these specific reactions is not extensively documented, the broader context of using sulfur-containing ligands to modulate the properties of metal catalysts is well-established. orientjchem.orgacs.org

For instance, the coordination of thiolate ligands to metal centers can influence the electronic environment and stability of the catalyst, which in turn can affect the efficiency and regioselectivity of alkyne hydration. acs.org Furthermore, in related transformations, pyridyl radicals generated photochemically have been shown to add to alkynes in a regioselective manner, a process that can be facilitated by thiol co-catalysts that mediate hydrogen atom transfer. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.orgmdpi.com A significant challenge in this area has been the synthesis and use of 2-pyridylboronates, which are often unstable and exhibit low reactivity in Suzuki-Miyaura couplings. rsc.orgscholaris.ca To address this, researchers have developed an innovative approach using pyridine-2-sulfinates as stable and highly effective nucleophilic coupling partners. rsc.org

These pyridine-2-sulfinates are readily prepared by the oxidation of the corresponding pyridine-2-thiols. rsc.org In a key study, a variety of substituted pyridine-2-sulfinates, including the derivative of this compound, were successfully coupled with a wide range of aryl and heteroaryl halides. rsc.orgsemanticscholar.org The reactions proceed in high yields and tolerate a broad spectrum of functional groups, demonstrating the exceptional utility of this desulfinylative cross-coupling strategy. rsc.org This method provides a powerful alternative to traditional cross-coupling approaches for the synthesis of biaryl and heteroaryl compounds containing a 2-pyridyl moiety. rsc.org

| Pyridine Sulfinate | Coupling Partner (Aryl Halide) | Catalyst System | Product |

| 6-Methoxypyridine-2-sulfinate | Various Aryl Bromides and Chlorides | Pd(OAc)₂ / PCy₃ | 2-Aryl-6-methoxypyridines |

| 5-Trifluoromethylpyridine-2-sulfinate | Various Aryl Bromides and Chlorides | Pd(OAc)₂ / PCy₃ | 2-Aryl-5-trifluoromethylpyridines |

| Pyridine-3-sulfinate | Various Aryl Bromides and Chlorides | Pd(OAc)₂ / PCy₃ | 3-Arylpyridines |

Table based on findings from desulfinylative cross-coupling studies. rsc.org

Alkyne Functionalization and Hydration

Building Blocks and Precursors in Heterocyclic Chemistry

Beyond its role as a ligand, this compound is a valuable starting material for the synthesis of more elaborate pyridine-containing molecules.

The functional groups present in this compound—the methoxy group, the thiol, and the pyridine nitrogen—provide multiple handles for further chemical modification. The thiol group can be readily converted into a sulfinate, as discussed previously, which then participates in cross-coupling reactions to introduce aryl or heteroaryl substituents at the 2-position. rsc.org The resulting 2-aryl-6-methoxypyridines are themselves important intermediates for further synthetic elaboration. nih.govresearchgate.net

Furthermore, the pyridine ring can undergo various transformations, and the methoxy group can potentially be cleaved to reveal a pyridone structure, further expanding the synthetic possibilities. The development of practical methods for the synthesis of various substituted pyridine-3-thiols from iodopyridines also highlights the general importance of pyridine thiols as versatile building blocks in heterocyclic chemistry. nuph.edu.uaresearchgate.net

Glycosylation Strategies as a Leaving Group

The 6-methoxy-2-pyridylthio group, derived from this compound, serves as an effective leaving group in chemical glycosylation, enabling the synthesis of complex oligosaccharides and glycoconjugates. Glycosyl donors featuring this moiety, known as 6-methoxy-2-pyridyl (MOP) glycosides, have been utilized in various glycosylation strategies, demonstrating versatility in activation methods and applicability in complex syntheses.

The utility of 2-pyridyl thioglycosides, including MOP derivatives, as glycosyl donors has been explored with a range of promoters. Early investigations found that promoters such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), triflic acid (TfOH), or copper(II) triflate (Cu(OTf)₂) could activate these donors at room temperature, although the glycosylation yields were often moderate, ranging from 31% to 77%. This limitation initially hindered their widespread application. A significant advancement came with the use of silver triflate (AgOTf) as a promoter, particularly highlighted in the total synthesis of complex natural products like avermectin (B7782182) B1a. acs.org In one such synthesis, a disaccharide donor equipped with a pyridylthio leaving group was coupled with a complex aglycone using AgOTf, affording the desired glycoside in 72% yield. acs.org Another synthesis of the same natural product using a thiopyridyl glycoside donor and silver triflate promoter resulted in a 35% yield of the target α-O-glycoside. rsc.org

A notable strategy involves the use of methyl iodide (MeI) as an activator for per-O-benzylated 2-pyridyl 1-thio-hexopyranoside donors. This method has been shown to be highly effective for the stereoselective synthesis of α-linked disaccharides and trisaccharides. bohrium.com The activation with methyl iodide facilitates the efficient coupling of various D-gluco, D-galacto, and D-manno configured donors with a range of sugar alcohol acceptors, consistently favoring the formation of the α-anomer. bohrium.com

To overcome the issue of moderate yields observed with earlier promoters, a preactivation-based protocol has been developed. beilstein-journals.org This powerful strategy involves activating the 2-pyridyl glycoside donor with a stoichiometric amount of triflic anhydride (B1165640) (Tf₂O) in the absence of the glycosyl acceptor. The resulting highly reactive intermediate is then treated with the acceptor, leading to the formation of the glycosidic linkage in high yields. beilstein-journals.org This preactivation method is not only efficient for simple glycosylations but is also applicable to one-pot oligosaccharide synthesis, where the acceptor molecule can itself be a 2-pyridyl glycoside. beilstein-journals.org This iterative approach allows for the sequential assembly of complex oligosaccharides without the need for intermediate protecting group manipulations. beilstein-journals.org The preactivation protocol has proven to be a robust alternative to methods using more common thioglycoside donors, which can sometimes suffer from side reactions like the erosion of the acceptor by thiophilic species.

The research findings on the use of pyridylthio-based leaving groups in glycosylation are summarized in the table below.

Interactive Data Table: Glycosylation Reactions Using Pyridylthio Leaving Groups

| Glycosyl Donor | Glycosyl Acceptor | Promoter / Conditions | Product | Yield / Selectivity | Reference |

| 2,3,4,6-Tetra-O-benzyl-1-S-(pyridin-2-yl)-β-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Tf₂O, TTBP, CH₂Cl₂, -60 °C to rt | Corresponding Disaccharide | 96% (α/β = 1:1.5) | beilstein-journals.org |

| 2,3,4,6-Tetra-O-benzyl-1-S-(pyridin-2-yl)-β-D-galactopyranose | 2,3,4,6-Tetra-O-benzyl-1-S-(pyridin-2-yl)-β-D-glucopyranose | Tf₂O, TTBP, CH₂Cl₂, -60 °C to rt | Corresponding Disaccharide | 92% (α/β = 1:2) | beilstein-journals.org |

| Per-O-benzylated 2-pyridyl 1-thio-α/β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Methyl Iodide | α-linked Disaccharide | 84% (α only) | bohrium.com |

| Per-O-benzylated 2-pyridyl 1-thio-α/β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | Methyl Iodide | α-linked Disaccharide | 82% (α only) | bohrium.com |

| Per-O-benzylated 2-pyridyl 1-thio-α/β-D-mannopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Methyl Iodide | α-linked Disaccharide | 92% (α only) | bohrium.com |

| Avermectin Disaccharide Pyridyl Thioglycoside | Protected Avermectin Aglycone | AgOTf | Glycosylated Avermectin | 72% | acs.org |

| 2-Deoxy-disaccharide Thiopyridyl Donor | Avermectin B1a Aglycone Derivative | Silver Triflate | α-O-glycoside | 35% (α only) | rsc.org |

Strategic Integration in Medicinal Chemistry Scaffold Design

Design and Synthesis of Pyridine (B92270) Thiol-Based Scaffolds

The synthesis of pyridine thiol-based scaffolds is a cornerstone for developing a wide array of functionalized molecules. A general and practical approach for creating substituted pyridine thiols involves a two-step procedure starting from the corresponding halogenated pyridines. nuph.edu.ua One effective method uses thiobenzoic acid as a sulfur donor, which allows for the synthesis of various pyridine thiols with different substituents on the pyridine ring in high yields. nuph.edu.ua

The process typically begins with the reaction of a substituted iodopyridine with thiobenzoic acid in the presence of a copper catalyst (CuI) and a ligand like phenanthroline, which forms a thioester intermediate. nuph.edu.ua This intermediate is then hydrolyzed using a base, such as potassium carbonate in methanol, to yield the final pyridine thiol. nuph.edu.ua This method is robust and suitable for large-scale synthesis. nuph.edu.ua While this specific procedure has been detailed for pyridine-3-thiols, the principles are broadly applicable to the synthesis of isomers like 6-methoxypyridine-2-thiol.

Another common strategy involves the construction of the pyridine ring itself. Various series of 4,6-disubstituted-2-thiopyridine derivatives have been synthesized through one-pot procedures, often by reacting a β-ketoester with cyanothioacetamide in the presence of a base like triethylamine. researchgate.net This approach allows for significant variation in the substituents at the 4 and 6 positions of the pyridine ring. researchgate.net

| Starting Material | Key Reagents | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Substituted 3-Iodopyridine | 1. Thiobenzoic acid, CuI, Phenanthroline 2. K₂CO₃, Methanol | Substituted Pyridine-3-thiol | 76-83% | nuph.edu.ua |

| 1,3-Dicarbonyl Compound | Cyanothioacetamide, NEt₃, EtOH | 4,6-Disubstituted 2-Thiopyridine | Variable | researchgate.net |

Use as Intermediates for Complex Pharmacophores (e.g., Thienopyridine Analogs)

The this compound scaffold is an exceptionally useful intermediate for the synthesis of more complex, fused heterocyclic systems, most notably thienopyridine analogs. igi-global.com Thienopyridines are a class of compounds with significant pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor activities. igi-global.comresearchgate.net The synthesis of a thienopyridine framework often involves building a thiophene (B33073) ring onto an existing pyridine structure. igi-global.com

A prevalent method for this transformation is the intramolecular Thorpe-Ziegler cyclization. igi-global.com This process typically starts with the S-alkylation of a pyridine-2-thione, such as this compound, with an α-halo compound that also contains a nitrile group (e.g., chloroacetonitrile). igi-global.comarkat-usa.org The resulting intermediate, a 2-(cyanomethylthio)pyridine, undergoes base-catalyzed intramolecular cyclization, where the methylene (B1212753) group adjacent to the sulfur attacks the nitrile carbon. This reaction yields a 3-aminothieno[2,3-b]pyridine derivative. igi-global.comarkat-usa.org The 6-methoxy substituent from the original scaffold remains on the pyridine ring of the final thienopyridine product.

The versatility of this approach allows for the creation of a diverse library of thienopyridine derivatives, as different alkylating agents can be used. For instance, reacting the initial pyridinethiol with ω-bromoacetophenone or ethyl bromoacetate (B1195939) followed by cyclization leads to different functional groups at the 2-position of the newly formed thiophene ring. arkat-usa.org

| Pyridine Precursor Type | Reaction Partner | Key Step | Resulting Pharmacophore | Reference |

|---|---|---|---|---|

| Pyridine-2(1H)-thione with a 3-cyano group | α-Haloacetonitrile | S-alkylation followed by Thorpe-Ziegler cyclization | 3-Aminothieno[2,3-b]pyridine | igi-global.comarkat-usa.org |

| Pyridine-2(1H)-thione with a 3-cyano group | ω-Bromoacetophenone | S-alkylation followed by intramolecular cyclization | 3-Amino-2-benzoylthieno[2,3-b]pyridine | arkat-usa.org |

| 2-Chloropyridine-3-carbonitrile | Thioglycolates | Nucleophilic substitution followed by ring closure | Thieno[2,3-b]pyridine ester | igi-global.comresearchgate.net |

Development of 6-Methoxypyridine Motifs in Advanced Chemical Entities

The deliberate inclusion of the 6-methoxypyridine motif is a key strategy in the development of advanced chemical entities with optimized pharmacological profiles. This structural unit is often introduced to fine-tune properties such as potency, selectivity, and pharmacokinetics. nih.gov

The development of these GSMs demonstrates the power of motif-based design. The methoxypyridine unit was specifically chosen to explore the chemical environment within the γ-secretase enzyme, aiming to boost modulator activity while improving other drug-like properties. nih.gov In vivo pharmacokinetic studies confirmed that several compounds from this new series were capable of crossing the blood-brain barrier, a critical requirement for CNS-targeting drugs. nih.gov Further research has also utilized scaffolds like 2-acetyl-6-methoxypyridine (B1282506) (AMOPY) to synthesize thiosemicarbazone ligands with potential anti-cancer properties, underscoring the motif's versatility. tntech.edu

| Advanced Chemical Entity Class | Role of 6-Methoxypyridine Motif | Observed Improvement | Example Compound | Reference |

|---|---|---|---|---|

| Gamma-Secretase Modulators (GSMs) | Core scaffold component to enhance potency and properties | Improved activity for Aβ42 reduction and better solubility | N-(2-ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine | nih.gov |

| Thiosemicarbazone Ligands | Backbone scaffold for derivative synthesis | Serves as a platform for generating ligands with potential anti-cancer activity | Derivatives of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone | tntech.edu |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. scispace.comunitn.itaps.org By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, energies, and properties related to chemical reactivity. aps.orguci.edu While specific DFT studies exclusively on 6-Methoxypyridine-2-thiol are not prevalent in the reviewed literature, extensive research on closely related compounds like substituted pyridines and pyridine-thiols allows for a detailed theoretical characterization.

DFT calculations on analogous molecules, such as 2-chloro-6-methoxypyridine (B123196), have demonstrated excellent agreement between theoretically computed vibrational frequencies (using methods like B3LYP with basis sets such as 6-311++G(d,p)) and experimental data from FTIR and FT-Raman spectra. nih.gov This validates the use of DFT for predicting the properties of the 6-methoxy-substituted pyridine (B92270) ring.

The electronic structure of pyridine-thiolate ligands in metal complexes has been effectively elucidated using DFT. For instance, in a copper(I) cluster featuring the related 5-nitropyridine-2-thiol ligand, ground-state DFT calculations revealed that the highest occupied molecular orbitals (HOMOs) are primarily centered on the cluster core, involving the copper 3d and sulfur 2p orbitals. acs.org Conversely, the lowest unoccupied molecular orbitals (LUMOs) were localized on the π* orbitals of the pyridine ligand. acs.org This separation of frontier orbitals is fundamental to the charge-transfer properties of such complexes. acs.org Similar principles would govern the electronic behavior of this compound, where the methoxy (B1213986) group would further modulate the energy levels of the pyridine ring orbitals. The reactivity of thiol-containing compounds has also been analyzed using DFT, providing insights into mechanisms like antiradical activity. nih.govmdpi.com

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Key Finding |

|---|---|---|---|

| 2-Amino-6-methoxypyridine-3,5-dicarbonitrile | DFT | 3.8 | HOMO is localized on the amino-pyridine moiety, while the LUMO is on the cyano groups, facilitating intramolecular charge transfer. |

| Cu(I)-5-nitropyridine-2-thiol Cluster | DFT | Not specified | HOMOs are cluster-centered (Cu 3d, S 2p), while LUMOs are localized on the ligand's nitro-pyridine π* orbitals. acs.org |

| 2-Chloro-6-methoxypyridine | TD-DFT | Not specified | Calculated electronic spectrum shows good agreement with the observed spectrum. nih.gov |

Modeling of Tautomeric Equilibria and Conformational Analysis

This compound can exist in a tautomeric equilibrium between the aromatic thiol form (this compound) and the non-aromatic thione form (6-methoxy-1H-pyridine-2-thione). The position of this equilibrium is critical as it dictates the molecule's structure, reactivity, and coordination properties. Computational modeling is essential for quantifying the relative stabilities of these tautomers.

Studies on the parent compound, pyridine-2-thiol (B7724439), show a general preference for the thione tautomer over the thiol form. rsc.orgresearchgate.net The energy difference between these forms is influenced by the computational method and solvent effects. rsc.org For example, DFT calculations (B3LYP/6-311++G(2d,2p)) on 2-pyridinethione showed that water-assisted proton transfer significantly lowers the activation barrier for tautomerization compared to the unassisted reaction, highlighting the catalytic role of solvent molecules. researchgate.net Polar solvents tend to shift the equilibrium toward the more polar thione form. researchgate.netresearchgate.net

In contrast, a study on the oxygen analog, 2-hydroxy-6-methoxypyridine (B2439412), indicated a probable preference for the hydroxy (lactim) form over the pyridone (lactam) form. researchgate.net This suggests that the electronic influence of the 6-methoxy group may play a significant role in the tautomeric preference. The effect of temperature on the equilibrium has also been modeled; for 2-hydroxy-6-methoxypyridine in a THF/water mixture, an increase in temperature was found to favor the hydroxy form (species A) over the pyridone form (species B). researchgate.net This behavior is likely mirrored in the thiol/thione system of this compound.

| Temperature (°C) | log KT ([Pyridone]/[Hydroxy]) |

|---|---|

| 20 | 0.161 |

| 25 | 0.140 |

| 31 | 0.127 |

| 34 | 0.114 |

| 40 | 0.093 |

| 45 | 0.072 |

Source: Data extracted from a study on 2-hydroxypyridines. researchgate.net

Prediction of Ligand-Metal Bonding and Coordination Preferences

This compound is a versatile ligand, capable of coordinating to metal ions through its pyridine nitrogen atom and the sulfur atom of the thiol/thione group. Theoretical methods are used to predict the preferred coordination modes (e.g., monodentate, bidentate chelating, or bridging) and the strength of the resulting metal-ligand bonds. york.ac.ukrsc.org

| Complex | Bond | Bond Length (Å) | Method |

|---|---|---|---|

| Cu(I)-5-nitropyridine-2-thiol Cluster | Cu–S | 2.249–2.250 | Single-Crystal X-ray Diffraction acs.orgnih.gov |

| Cu–N | 2.053 | Single-Crystal X-ray Diffraction acs.orgnih.gov |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time. calvin.edu This computational method models the physical movements of atoms and molecules, providing a virtual window into processes such as conformational changes, solvent interactions, and the stability of ligand-metal complexes. calvin.edupensoft.net

While no specific MD simulations for this compound have been reported in the reviewed literature, the methodology is well-established for studying coordination complexes. calvin.edu An MD simulation of a metal complex of this compound would typically involve:

Parameterization: Developing a force field that accurately describes the intramolecular and intermolecular forces. This often involves using quantum mechanical calculations (like DFT) to determine partial charges and bond parameters for the metal-ligand coordination sphere. calvin.edu

System Setup: Placing the complex in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution conditions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the system's dynamic evolution. This includes heating the system to a desired temperature and pressure. pensoft.net

For this compound, MD simulations could be used to investigate the stability of its coordination to a metal ion in an aqueous environment, explore the flexibility of the ligand, and identify dynamic behaviors such as ligand exchange or the possibility of the ligand "dangling" (coordinating through only one donor atom) or "bridging" two metal centers. calvin.edu These simulations are invaluable for understanding the behavior of such complexes in realistic biological or chemical systems.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency

The demand for 6-methoxypyridine-2-thiol and its derivatives in various scientific fields necessitates the development of more efficient and sustainable synthetic strategies. Current research is focused on overcoming the limitations of existing methods, which often involve multiple steps, harsh reaction conditions, and the use of toxic reagents.

Future synthetic approaches are expected to prioritize atom economy, reduce waste, and utilize greener solvents and catalysts. One promising avenue is the exploration of one-pot multicomponent reactions, which can streamline the synthesis process by combining several steps into a single operation. Additionally, the use of flow chemistry is being investigated to enable continuous production with precise control over reaction parameters, leading to higher yields and purity.

The development of novel catalytic systems for the synthesis of pyridine (B92270) derivatives, such as those based on palladium, could also be adapted for the efficient production of this compound. mdpi.com These methods often exhibit high functional group tolerance and can proceed under milder conditions. mdpi.com Furthermore, research into the synthesis of related methoxypyridine compounds has highlighted convergent synthetic routes that could be modified for the target molecule, offering modularity and access to a wider range of derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Method | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Multi-step Synthesis | Well-established procedures. | Often low overall yield, generates significant waste. | Current standard, but ripe for improvement. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste. | Optimization can be complex. | High potential for streamlined and greener synthesis. |

| Flow Chemistry | Precise control, high throughput, improved safety. | Requires specialized equipment. | Ideal for industrial-scale production with high purity. |

| Palladium-Catalyzed Cross-Coupling | High yields, mild conditions, good functional group tolerance. mdpi.com | Catalyst cost and removal can be concerns. | Adaptable for efficient and selective synthesis. mdpi.com |

| Convergent Synthetic Routes | Modularity, access to diverse derivatives. nih.gov | May require more complex starting materials. | Enables the creation of libraries of related compounds. nih.gov |

Exploration of New Catalytic Applications Beyond Current Scope

The catalytic potential of metal complexes incorporating 6-methoxypyridine-2-thiolate is a rapidly expanding area of research. While its role in certain catalytic reactions is established, future work will undoubtedly uncover new applications. The electronic and steric properties of the 6-methoxypyridine-2-thiolate ligand can be fine-tuned by modifying the pyridine ring, offering a powerful tool for catalyst design. nih.gov

One area of significant interest is the development of catalysts for oxygen atom transfer reactions, which are crucial in many industrial processes. Molybdenum and tungsten complexes with pyridine-2-thiolate (B1254107) ligands have shown promise in this regard. researchgate.net Future research will likely focus on enhancing the catalytic activity and selectivity of these systems for specific substrates.